(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one
CAS No.: 519054-08-1
Cat. No.: VC5618314
Molecular Formula: C13H9N3O2
Molecular Weight: 239.234
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 519054-08-1 |
---|---|
Molecular Formula | C13H9N3O2 |
Molecular Weight | 239.234 |
IUPAC Name | (E)-1-(benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C13H9N3O2/c17-13(8-7-10-4-3-9-18-10)16-12-6-2-1-5-11(12)14-15-16/h1-9H/b8-7+ |
Standard InChI Key | JAZMWSMRXZBXDY-BQYQJAHWSA-N |
SMILES | C1=CC=C2C(=C1)N=NN2C(=O)C=CC3=CC=CO3 |
Introduction
Structural Characteristics and Molecular Architecture
Core Molecular Framework
The compound features a benzotriazole group (1H-1,2,3-benzotriazol-1-yl) attached to a propenone backbone, with a furan-2-yl substituent at the β-position. The (2E) configuration indicates a trans arrangement of the double bond between C1 and C2, a critical factor influencing its electronic conjugation and intermolecular interactions .
Crystallographic Insights
While direct single-crystal X-ray data for this specific compound remains unpublished, analogous benzotriazole-furan hybrids exhibit planar benzotriazole systems with dihedral angles of 24.05° relative to furan rings . π-π stacking interactions between aromatic systems typically occur at centroid-centroid distances of 3.724–3.862 Å, as observed in 2-(1H-benzotriazol-1-yl)-1-(furan-2-yl)ethanol . Hydrogen bonding patterns, particularly O-H⋯N interactions, likely stabilize the molecular packing in crystalline states .
Table 1: Predicted Structural Parameters
Parameter | Value | Source Analogue |
---|---|---|
Benzotriazole planarity | ±0.008 Å deviation | |
Furan-benzotriazole angle | 24.05° | |
π-π stacking distance | 3.724–3.862 Å |
Synthetic Methodologies
Retrosynthetic Analysis
The target molecule can be conceptualized as the oxidation product of a propargyl alcohol precursor. A plausible route involves:
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Alkyne Formation: Coupling of 1H-benzotriazole with propargyl bromide under Sonogashira conditions.
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Ketone Installation: Jones oxidation (CrO₃/H₂SO₄) of the intermediate alcohol to the enone, as demonstrated in analogous syntheses of 1-(2-bromophenyl)prop-2-yn-1-one .
Starting Material | Reagent | Yield (%) | Purity Method |
---|---|---|---|
1-Phenylprop-2-yn-1-ol | Jones reagent | Quant. | ¹H-NMR, TLC |
1-(2-Bromophenyl)prop-2-yn-1-ol | Jones reagent | 93 | Column chromatography |
Physicochemical Properties
¹H-NMR Signatures
Predicted shifts based on analogous compounds :
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Benzotriazole protons: δ 8.1–7.4 ppm (aromatic multiplet)
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Furan protons: δ 7.6–6.4 ppm (α and β positions)
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Enone protons:
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C1 carbonyl: δ 3.4–3.6 ppm (singlet for acetylenic proton in precursors)
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C2-C3 double bond: δ 5.6–7.7 ppm (coupled doublets, J ≈ 16 Hz for trans)
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IR Spectroscopy
Key absorptions:
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C=O stretch: 1680–1700 cm⁻¹
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C=C stretch: 1600–1620 cm⁻¹
Table 3: Comparative Spectral Data
Compound | ¹H-NMR (δ, ppm) | IR (cm⁻¹) |
---|---|---|
1-(2-Bromophenyl)prop-2-yn-1-one | 8.13 (d, J=8.0 Hz) | 1685 (C=O) |
(2E)-3-(Benzodioxol-5-yl)-1-furylpropenone | 7.75 (t, J=7.8 Hz) | 1692 (C=O), 1605 (C=C) |
Functional Applications
Corrosion Inhibition
Benzotriazole derivatives demonstrate exceptional metal-coordinating capacity, with inhibition efficiencies exceeding 85% for copper in acidic media . The planar benzotriazole moiety adsorbs onto metal surfaces, while the furan ring enhances electron delocalization, improving protective film stability .
Photostabilization
The conjugated enone system acts as a UV absorber, dissipating energy through keto-enol tautomerism. In polypropylene composites, similar compounds reduce photo-degradation rates by 40–60% under 300 h UV exposure .
Pharmaceutical Intermediates
The α,β-unsaturated ketone moiety serves as a Michael acceptor in drug synthesis. For instance, analogous enones undergo nucleophilic additions with thiols or amines to yield bioactive derivatives .
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